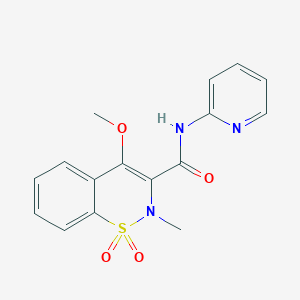

Piroxicam metílico

Descripción general

Descripción

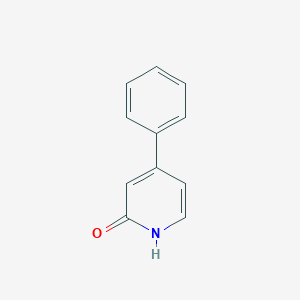

Methyl piroxicam, also known as Methyl piroxicam, is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl piroxicam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl piroxicam including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mejora de la solubilidad y la biodisponibilidad

El piroxicam metílico, al igual que su compuesto original, el piroxicam, es un fármaco de la Clase II del Sistema de Clasificación Biofarmacéutica (BCS), lo que significa que tiene una baja solubilidad acuosa y una vida media corta . La investigación se ha dirigido al desarrollo de nanosuspensiones de piroxicam para mejorar su solubilidad y su biodisponibilidad in vitro. Esta aplicación es crucial para mejorar la eficacia del fármaco y la experiencia del paciente.

Formulación de emulgel para mejorar la penetración cutánea

El desarrollo de formulaciones de emulgel de piroxicam tiene como objetivo aumentar la penetración cutánea en comparación con las preparaciones comercializadas actualmente . Esto es particularmente beneficioso para administrar el fármaco en sitios localizados para enfermedades como la artritis reumatoide y las contusiones traumáticas, proporcionando un tratamiento más específico y eficaz.

Tratamiento de enfermedades reumáticas

El this compound se utiliza principalmente para el tratamiento de la artritis reumatoide y la osteoartritis . Sus propiedades antiinflamatorias lo convierten en un fármaco valioso para controlar el dolor y la inflamación asociados con estas afecciones crónicas.

Optimización de la formulación de gel niosómico

La investigación sobre formulaciones de gel niosómico de piroxicam está impulsada por la necesidad de prevenir los graves efectos secundarios gastrointestinales asociados con la administración oral . Además, estos geles tienen como objetivo mejorar el tiempo de residencia del fármaco en la piel, mejorando su actividad antiinflamatoria.

Desarrollo de métodos analíticos

Se han desarrollado métodos analíticos sensibles, como la cromatografía líquida de alto rendimiento de fase inversa (RP-HPLC), para la cuantificación del piroxicam en forma de fármaco a granel . Esta aplicación es esencial para el control de calidad y para garantizar la seguridad y la eficacia del fármaco.

Tecnología de gastroretención para liberación sostenida

Los estudios han explorado el uso de matrices de quitosán y hidroxipropilmetilcelulosa para la liberación sostenida de piroxicam en el estómago utilizando tecnología de gastroretención . Este enfoque puede mejorar potencialmente los resultados terapéuticos al mantener niveles constantes de fármaco en el sistema.

Mecanismo De Acción

Target of Action

Methyl Piroxicam, like Piroxicam, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever in the body .

Mode of Action

Methyl Piroxicam exerts its therapeutic effects by inhibiting the cyclooxygenase enzymes . This inhibition is reversible and leads to the peripheral inhibition of prostaglandin synthesis . Prostaglandins are produced by the Cox-1 enzyme, and the blocking of this enzyme by Methyl Piroxicam disrupts the production of prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by Methyl Piroxicam is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, Methyl Piroxicam reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Pharmacokinetics

The pharmacokinetics of Methyl Piroxicam involve several processes, including absorption, distribution, metabolism, and excretion . The N-methyl group in Methyl Piroxicam increases absorption and slows hydroxylation, thereby prolonging the effect of the drug . The metabolism of Piroxicam involves hydroxylation at the five positions of the pyridyl side chain and conjugation of this product .

Result of Action

The primary result of Methyl Piroxicam’s action is the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, Methyl Piroxicam reduces these symptoms associated with conditions like rheumatoid arthritis and osteoarthritis .

Action Environment

The action of Methyl Piroxicam can be influenced by various environmental factors. For instance, the penetration of Piroxicam through the blood-brain barrier may be influenced by a redox chemical delivery system linking it to a lipophilic dihydropyridine carrier . Brain uptake of Piroxicam may be positively correlated with lipid solubility at high doses or negatively correlated with hydrogen bonding or due to damage to meninges .

Safety and Hazards

Direcciones Futuras

Several studies have proposed future directions for the use of Piroxicam and its derivatives . For instance, one study suggested the development of a Piroxicam nanosuspension to enhance the solubility and thereby the in vitro bioavailability of the drug . Another study proposed the synthesis of thermosensitive hydrogels for controlled drug delivery .

Análisis Bioquímico

Biochemical Properties

Methyl Piroxicam plays a significant role in biochemical reactions, particularly in the inhibition of prostaglandin synthesis . It interacts with enzymes such as cyclooxygenase (COX), which is crucial in the conversion of arachidonic acid to prostaglandins. By inhibiting COX, Methyl Piroxicam reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Cellular Effects

Methyl Piroxicam exerts various effects on cells, primarily through its impact on cell signaling pathways. By inhibiting prostaglandin synthesis, it affects the regulation of inflammatory responses, gene expression, and cellular metabolism . The reduction in prostaglandin levels can influence various cellular functions, including cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of Methyl Piroxicam involves its binding to the active site of the COX enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation and pain. Additionally, Methyl Piroxicam may also influence gene expression related to inflammatory responses.

Temporal Effects in Laboratory Settings

The effects of Methyl Piroxicam can change over time in laboratory settings. Studies have shown that it remains stable under various conditions, with no significant degradation observed . Long-term effects on cellular function, such as changes in cell proliferation and apoptosis, have been observed in in vitro studies .

Metabolic Pathways

Methyl Piroxicam is involved in several metabolic pathways. It primarily interacts with the COX enzymes in the arachidonic acid pathway . This interaction leads to a decrease in prostaglandin levels, affecting various metabolic processes, including inflammatory responses and pain perception.

Transport and Distribution

Methyl Piroxicam is transported and distributed within cells and tissues through various mechanisms. It is believed to passively diffuse across cell membranes due to its lipophilic nature. Once inside the cell, it can bind to various intracellular targets and exert its effects .

Subcellular Localization

The subcellular localization of Methyl Piroxicam is primarily within the cytoplasm, where it interacts with its primary target, the COX enzymes . Its effects on these enzymes influence various cellular processes, including prostaglandin synthesis and the regulation of inflammatory responses.

Propiedades

IUPAC Name |

4-methoxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-19-14(16(20)18-13-9-5-6-10-17-13)15(23-2)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZDWMTZAOWOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

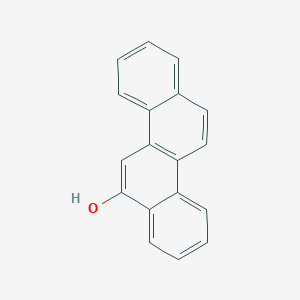

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

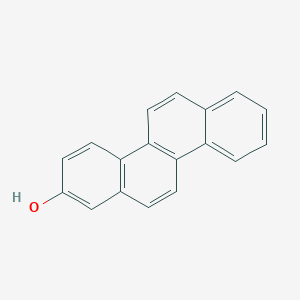

![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)

![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)